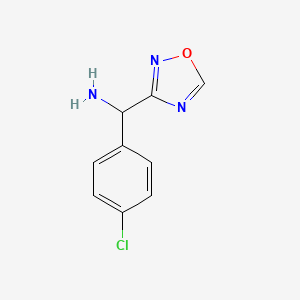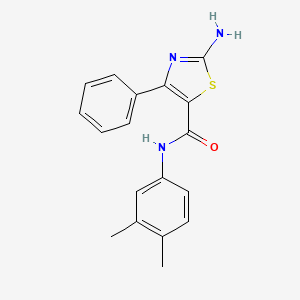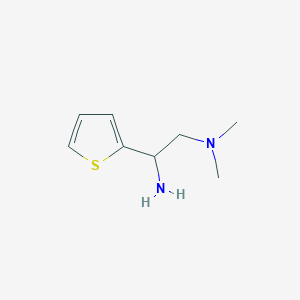
4-(1-Fluorocyclopropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Fluorocyclopropyl)piperidine is a compound that features a piperidine ring substituted with a 1-fluorocyclopropyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Fluorocyclopropyl)piperidine can be achieved through several methods. One common approach involves the Stille cross-coupling reaction, where a 1-fluorocyclopropyl stannane reagent is coupled with an aryl halide in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Another method involves the use of boron reagents in Suzuki-Miyaura coupling reactions. This approach allows for the formation of carbon-carbon bonds under relatively mild conditions, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Fluorocyclopropyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The fluorine atom in the cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(1-Fluorocyclopropyl)piperidine has several scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying various biochemical pathways and interactions.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Fluorocyclopropyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. This can result in modulation of various physiological processes, such as neurotransmission or enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
Fluorocyclopropane: A cyclopropane ring with a fluorine substituent.
4-(1,2,4-Oxadiazol-5-yl)piperidine: A piperidine derivative with an oxadiazole ring.
Uniqueness
4-(1-Fluorocyclopropyl)piperidine is unique due to the presence of both a fluorocyclopropyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14FN |
|---|---|
Peso molecular |
143.20 g/mol |
Nombre IUPAC |
4-(1-fluorocyclopropyl)piperidine |
InChI |
InChI=1S/C8H14FN/c9-8(3-4-8)7-1-5-10-6-2-7/h7,10H,1-6H2 |
Clave InChI |
CJVCMLSXNCWRBD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2(CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide](/img/structure/B12119013.png)

![3-(2-Fluoro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12119035.png)


![ethyl [(2Z)-2-{[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12119058.png)

![2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]-](/img/structure/B12119066.png)


![6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-7,9-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12119089.png)
![3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12119091.png)
